molecular formula C18H20O6 B5847193 ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate

Cat. No.: B5847193
M. Wt: 332.3 g/mol
InChI Key: PGRFGTIRLTUVRF-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a propanoate ester side chain at the 3-position of the chromen ring. Its structure includes a 4-methyl group, a 2-oxo (lactone) moiety, and a 7-(2-oxopropoxy) substituent. The 2-oxopropoxy group (CH₂CO-O-) introduces a ketone-functionalized side chain, which may enhance reactivity or influence intermolecular interactions in biological or material science contexts.

Properties

IUPAC Name

ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-4-22-17(20)8-7-15-12(3)14-6-5-13(23-10-11(2)19)9-16(14)24-18(15)21/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRFGTIRLTUVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its diverse functional groups and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate involves its interaction with various molecular targets. The compound’s ester and ketone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several coumarin derivatives, particularly those modified at the 7-position. Below is a detailed comparison based on substituents, physicochemical properties, and inferred applications:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent at 7-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Oxopropoxy (CH₂CO-O-) C₁₉H₂₀O₇ 360.36 Ketone-functionalized side chain
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (573973-49-6) 3-(Trifluoromethyl)benzyloxy (CF₃-C₆H₄-CH₂O-) C₂₃H₂₀ClF₃O₅ 500.85 Fluorinated aromatic group; enhanced lipophilicity
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (843615-72-5) 3-Methylbenzyloxy (CH₃-C₆H₄-CH₂O-) C₂₃H₂₃ClO₅ 414.88 Bulky aromatic substituent
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate (587001-84-1) (E)-3-Phenylprop-2-enoxy (C₆H₅-CH₂CH₂O-) C₂₄H₂₃ClO₅ 434.89 Conjugated double bond; planar structure

Key Comparison Points

In contrast, the trifluoromethylbenzyloxy group in 573973-49-6 enhances lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability in biological systems . The 3-methylbenzyloxy group in 843615-72-5 adds steric bulk, which may hinder rotational freedom or binding to sterically sensitive targets .

Biological and Material Implications

  • Fluorinated analogs like 573973-49-6 are often explored in drug discovery due to improved metabolic stability and bioavailability .
  • The target compound’s ketone group could serve as a site for further chemical modifications (e.g., Schiff base formation) or participate in hydrogen bonding, relevant to enzyme inhibition .
  • The absence of halogen atoms in the target compound reduces molecular weight and may lower toxicity compared to chlorinated derivatives like 843615-72-5 and 587001-84-1 .

Synthetic Accessibility

  • The 7-substituent in all compounds is introduced via nucleophilic substitution or coupling reactions. The 2-oxopropoxy group in the target compound may require protection of the ketone during synthesis, adding steps compared to benzyloxy derivatives .

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